3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde
CAS No.:
Cat. No.: VC17815716
Molecular Formula: C11H9BrN2O
Molecular Weight: 265.11 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H9BrN2O |
|---|---|
| Molecular Weight | 265.11 g/mol |
| IUPAC Name | 3-bromo-4-(2-methylimidazol-1-yl)benzaldehyde |
| Standard InChI | InChI=1S/C11H9BrN2O/c1-8-13-4-5-14(8)11-3-2-9(7-15)6-10(11)12/h2-7H,1H3 |
| Standard InChI Key | SESDCRJGHOIKPJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NC=CN1C2=C(C=C(C=C2)C=O)Br |
Introduction
3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde is a complex organic compound featuring a benzaldehyde backbone substituted with a bromine atom and a 2-methyl-1H-imidazole moiety. This compound is notable for its applications in organic synthesis and medicinal chemistry, primarily due to the reactivity of its aldehyde and imidazole functionalities.
Synthesis of 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde
The synthesis of this compound typically involves the bromination of 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde. This reaction can be performed using bromine in the presence of solvents like acetic acid under controlled temperature conditions.
Synthesis Steps:
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Starting Material: 4-(2-methyl-1H-imidazol-1-yl)benzaldehyde.
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Bromination Reaction: Use bromine in a suitable solvent (e.g., acetic acid).
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Conditions: Controlled temperature to optimize yield and selectivity.
Applications and Potential Uses
3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde has potential applications in various fields, including medicinal chemistry and materials science. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile building block for synthesizing more complex molecules.
Potential Biological Activities:
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Enzyme Inhibition: It has been identified as a potential inhibitor of cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes.
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Biological Interactions: Its structural features suggest potential interactions with various biological targets, influencing cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Several compounds share structural similarities with 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde, but they differ in specific substitutions or positions of functional groups. These differences can lead to distinct biological activities or reactivity profiles.
| Compound Name | Molecular Formula | Notable Features |
|---|---|---|
| 3-Bromo-4-(1H-imidazol-1-yl)benzaldehyde | Lacks methyl substitution on imidazole | |
| 5-Bromo-2-(2-methyl-1H-imidazol-1-yl)benzaldehyde | Different position of bromine and imidazole substitution | |
| 4-(1H-Imidazol-1-yl)benzaldehyde | No halogen substitution; simpler structure |
Research Findings and Future Directions
Research on 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde highlights its potential as a versatile chemical intermediate and its possible biological activities. Further studies are needed to fully elucidate its interactions with biological systems and to explore its therapeutic applications.
Future Research Directions:
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Biological Activity Studies: Investigate its interactions with enzymes and receptors to understand its mechanism of action.
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Synthetic Applications: Explore its use in synthesizing complex organic molecules for medicinal and material science applications.
Safety and Handling
Handling of 3-Bromo-4-(2-methyl-1H-imidazol-1-yl)benzaldehyde requires standard safety precautions due to potential irritant properties associated with brominated compounds.
Safety Precautions:
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Use protective equipment (e.g., gloves, goggles).
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Work in a well-ventilated area or fume hood.
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Follow proper disposal procedures for hazardous materials.
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